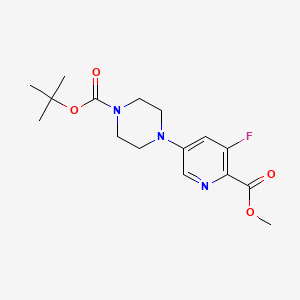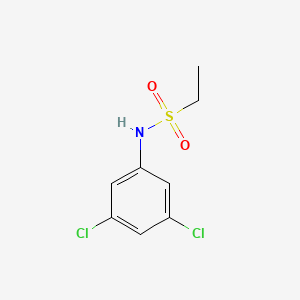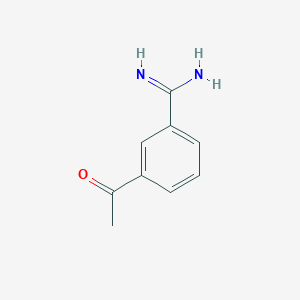![molecular formula C19H11NO B13937345 7-isocyanatobenzo[a]anthracene CAS No. 63018-56-4](/img/structure/B13937345.png)
7-isocyanatobenzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isocyanatobenzo[a]anthracene is a polycyclic aromatic hydrocarbon derivative with an isocyanate functional group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-aminoanthracene with phosgene (COCl₂) under controlled conditions to form the isocyanate derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 7-isocyanatobenzo[a]anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Isocyanatobenzo[a]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Carbamates and ureas.
Scientific Research Applications
7-Isocyanatobenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-isocyanatobenzo[a]anthracene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
Protein Binding: The isocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: The parent compound, lacking the isocyanate group, used in various organic synthesis applications.
Uniqueness: 7-Isocyanatobenzo[a]anthracene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in both chemical synthesis and biological research.
Properties
CAS No. |
63018-56-4 |
|---|---|
Molecular Formula |
C19H11NO |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
7-isocyanatobenzo[a]anthracene |
InChI |
InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
InChI Key |
BRJLEUWFODMJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



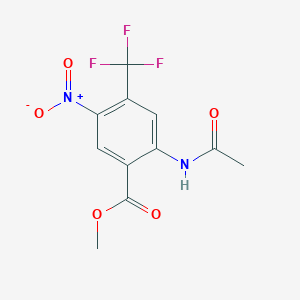

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
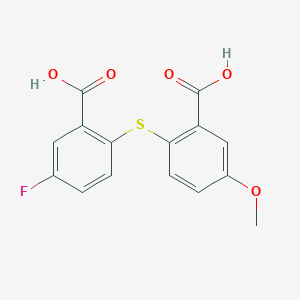
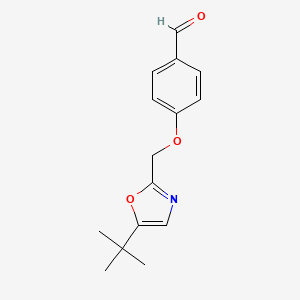
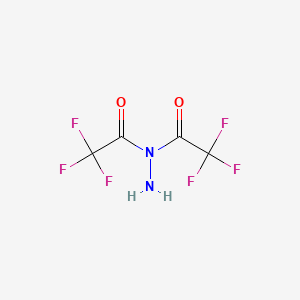

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
